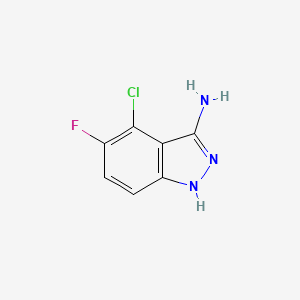

4-Chloro-5-fluoro-1H-indazol-3-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-5-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-6-3(9)1-2-4-5(6)7(10)12-11-4/h1-2H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVIOGYLIZMNSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289717 | |

| Record name | 4-Chloro-5-fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715913-00-0 | |

| Record name | 4-Chloro-5-fluoro-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715913-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structural Optimization Studies of Halogenated Indazole 3 Amine Derivatives

Impact of Halogenation Patterns on Biological Activity Profiles

Halogenation is a fundamental strategy in lead optimization, used to enhance properties such as potency, selectivity, and metabolic stability. researchgate.net In the context of indazole-3-amine derivatives, the type of halogen and its position on the indazole ring significantly influence the compound's biological activity profile.

Chlorine and fluorine substituents modulate target interactions through a combination of steric, electronic, and hydrophobic effects, including the potential for specific halogen bonding. researchgate.netmedchem-ippas.eu

Fluorine: The presence and position of fluorine atoms can be crucial for biological activity. Research on a series of 3,5-disubstituted indazole derivatives targeting cancer cell lines revealed that fluorine substitution significantly impacts anti-proliferative activity. nih.gov For instance, a derivative with a 3,5-difluoro substituent on a phenyl ring at the C-5 position of the indazole showed greater potency against the Hep-G2 cell line than analogs with 4-fluoro or 3-fluoro substituents. nih.gov This suggests that the electronic modulation and specific interactions provided by multiple fluorine atoms can enhance binding affinity. The high electronegativity of fluorine can alter the pKa of nearby functional groups and influence hydrogen bonding networks.

Chlorine: Chlorine, being larger and more polarizable than fluorine, offers different interaction possibilities. It can participate in hydrophobic interactions and is a competent halogen bond donor. researchgate.net Studies on related heterocyclic kinase inhibitors have shown that chloro-substituted derivatives can exhibit superior potency compared to unsubstituted analogs. nih.gov The introduction of a chlorine atom can provide a critical interaction point within a receptor's binding pocket that is otherwise unoccupied.

The combined effect of both chlorine and fluorine, as in the 4-chloro-5-fluoro pattern, provides a unique electronic and steric profile. This specific combination can optimize the molecule's fit and interactions within the target's active site, potentially enhancing both potency and selectivity.

The precise placement of halogen atoms on the indazole scaffold is critical for determining biological efficacy. Even minor positional shifts of a substituent can dramatically alter binding affinity and activity. researchgate.net

Structure-activity relationship studies consistently demonstrate that the biological activity of indazole derivatives is highly sensitive to the substitution pattern on the core ring system. For example, research has indicated that substituents at the C-4 and C-6 positions of the 1H-indazole scaffold play a crucial role in modulating inhibitory activity against certain targets. nih.gov This highlights that these positions are likely oriented toward key regions within the binding site where interactions can significantly influence affinity. In a study of 4-amino-picolinic acids, which feature a related halogenated aromatic core, it was found that halogen substitutions at the 2 and 4 positions of an attached phenyl ring resulted in superior inhibitory activity compared to substitutions at the 3 position, reinforcing the principle of positional importance. mdpi.com Therefore, the specific 4-chloro, 5-fluoro arrangement is not arbitrary but is designed to align with the topology of the target's active site to maximize favorable interactions and potency.

The following table presents data from a study on indazole derivatives, illustrating the impact of fluorine substitution patterns on anti-proliferative activity against the Hep-G2 human liver cancer cell line.

| Compound ID | R¹ Substituent at C-5 of Indazole | IC₅₀ (µM) against Hep-G2 nih.gov |

| 5b | 3-fluorophenyl | 7.89 |

| 5e | 4-fluorophenyl | 5.11 |

| 5j | 3,5-difluorophenyl | 3.87 |

| 5f | 4-trifluoromethoxyphenyl | 9.85 |

This table is interactive. You can sort the columns by clicking on the headers.

Contributions of the Indazole-3-amine Core to Pharmacological Efficacy

The 1H-indazole-3-amine moiety itself is a cornerstone of the pharmacological efficacy of these compounds, acting as a highly effective "hinge-binding" fragment. nih.gov In many protein kinases, the hinge region is a flexible segment that connects the N- and C-terminal lobes of the kinase domain and forms the backbone of the ATP-binding pocket. This region typically presents several key hydrogen bond donor and acceptor sites.

The indazole-3-amine core is perfectly structured to exploit these sites. It typically forms two or three crucial hydrogen bonds with the kinase hinge region:

The N-1 nitrogen of the indazole ring often acts as a hydrogen bond acceptor.

The exocyclic amine group at the C-3 position serves as a hydrogen bond donor.

This bidentate hydrogen bonding pattern anchors the inhibitor firmly into the ATP-binding site, a mechanism observed in marketed kinase inhibitors like Linifanib. nih.gov Docking studies have visualized this interaction, showing the amine group of the 1H-indazol-3-amine forming a hydrogen bond with the backbone carbonyl of key hinge residues, such as Aspartate (Asp). nih.gov This foundational interaction is critical for the high affinity and inhibitory potency of this class of compounds.

Rational Design Principles for Enhancing Potency and Selectivity based on SAR Insights

The SAR insights gleaned from halogenated indazole-3-amines provide clear principles for the rational design of next-generation inhibitors with improved potency and selectivity.

One key strategy is scaffold modification based on structural insights. For example, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a rational switch from an indole (B1671886) to an indazole scaffold was made. nih.govnih.gov This modification was guided by molecular modeling, which predicted that the N-2 nitrogen of the indazole could form an additional, favorable hydrogen bond with the backbone of an alanine (B10760859) residue (Ala564) in the kinase hinge region—an interaction not possible with the indole core. nih.gov This exemplifies a principle where subtle heterocyclic modifications are used to gain specific, potency-enhancing interactions.

Furthermore, SAR data guides the optimal placement of substituents. The observation that fluorine atoms at specific positions enhance anti-proliferative activity directs chemists to focus on synthesizing analogs with those features. nih.gov Rational design, therefore, involves leveraging the indazole-3-amine core for its hinge-binding capability while systematically decorating the scaffold, particularly with halogens at positions 4, 5, and 6, to probe for additional hydrophobic and electrostatic interactions that can boost potency and fine-tune selectivity against different kinases. nih.gov

Identification of Key Pharmacophoric Features within Halogenated Indazole-3-amine Scaffolds

A pharmacophore model outlines the essential molecular features necessary for biological activity. For halogenated indazole-3-amine derivatives acting as kinase inhibitors, the key pharmacophoric features can be defined based on their recurring roles in target binding.

The essential pharmacophore includes:

A Hydrogen Bond Donor (HBD): The exocyclic amine at the C-3 position is a critical HBD. nih.gov

A Hydrogen Bond Acceptor (HBA): The N-1 nitrogen of the indazole ring serves as a key HBA.

An Aromatic/Heterocyclic Core: The bicyclic indazole system provides a rigid scaffold that correctly orients the HBD and HBA features for hinge binding and engages in hydrophobic interactions. nih.gov

Hydrophobic/Halogen-Bonding Regions: The positions on the indazole ring occupied by halogens (e.g., C-4 and C-5) represent key regions for hydrophobic interactions or for the formation of specific halogen bonds with the protein target. researchgate.netmedchem-ippas.eu These features are crucial for achieving high affinity and for modulating selectivity across the kinome.

The indazole core is considered a versatile pharmacophore, and its strategic halogenation is integral to defining its interaction profile and ultimately its therapeutic potential. nih.govnih.gov

Preclinical Biological Investigations and Molecular Mechanisms of Action of 4 Chloro 5 Fluoro 1h Indazol 3 Amine Analogs

Target Identification and Validation in Disease Pathways

The therapeutic potential of 4-Chloro-5-fluoro-1H-indazol-3-amine analogs is rooted in their ability to interact with a variety of molecular targets implicated in pathological processes. Through rigorous preclinical studies, researchers have identified and validated the specific kinases, enzymes, and receptors that these compounds modulate, providing a solid foundation for their development as therapeutic agents.

Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Analogs of this compound have been shown to be potent inhibitors of a range of kinases.

A series of 1H-indazol-3-amine derivatives have demonstrated inhibitory activity against Fibroblast Growth Factor Receptors (FGFR) , which are key drivers of cell proliferation, differentiation, and migration. Notably, the presence of a fluorine atom at the 6-position of the indazole ring was found to enhance both enzymatic and cellular potency. nih.gov For instance, compound 27a , a 6-fluoro-1H-indazol-3-amine derivative, exhibited potent inhibition of FGFR1 and FGFR2 with IC₅₀ values of less than 4.1 nM and 2.0 nM, respectively. nih.gov Another study identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine as a potent FGFR1 inhibitor with an IC₅₀ of 100 nM. benthamdirect.com

In the context of chronic myeloid leukemia (CML), inhibitors of the Bcr-Abl fusion protein are a cornerstone of therapy. A diarylamide 3-aminoindazole, AKE-72 (compound 5) , has been identified as a potent pan-Bcr-Abl inhibitor, effective against both the wild-type and the T315I mutant, with IC₅₀ values of < 0.5 nM and 9 nM, respectively.

The RAS/RAF/MEK/ERK signaling pathway is frequently activated in cancer. GDC-0994, a compound featuring a (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl) moiety, is a potent and selective inhibitor of ERK1/2 .

Aurora kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Compound 13 , (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, has shown inhibitory activity against Aurora A with an IC₅₀ of 52.2 ± 8.1 nM.

The 3-amino-1H-indazol-6-yl-benzamide scaffold has yielded potent inhibitors of c-Kit , PDGFRβ , and FLT3 . nih.gov For example, compound 4 from this series displayed an EC₅₀ of 5 nM against FLT3-dependent MOLM13 cells and 17 nM against PDGFRα-T674M-Ba/F3 cells. nih.gov Another study on benzimidazole-indazole derivatives identified compound 22f as a highly potent inhibitor of FLT3 and its D835Y mutant, with IC₅₀ values of 0.941 nM and 0.199 nM, respectively. mdpi.com

TTK (Monopolar Spindle 1) is a key regulator of the spindle assembly checkpoint. Indazole-based compounds have been developed as potent TTK inhibitors. For instance, CFI-400936 demonstrated an IC₅₀ of 3.6 nM against TTK. nih.gov Another series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides also yielded potent TTK inhibitors with IC₅₀ values of less than 10 nM. nih.gov

An indazole derivative, [2-[6-(2-Ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(4-fluorophenyl)methanone, has been identified as a JAK inhibitor with an IC₅₀ of 35.0 nM. uni-saarland.de

RIP2 is a serine/threonine kinase involved in innate immune signaling. An indazole-containing compound, GSK583 , was found to be a potent RIP2 inhibitor, inhibiting MDP-stimulated TNF-α production in human monocytes with an IC₅₀ of 8.0 nM. nih.gov

| Target Kinase | Compound/Analog Class | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| FGFR1 | 6-fluoro-1H-indazol-3-amine derivative (27a) | < 4.1 nM | nih.gov |

| FGFR2 | 6-fluoro-1H-indazol-3-amine derivative (27a) | 2.0 nM | nih.gov |

| FGFR1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | 100 nM | benthamdirect.com |

| Bcr-Abl (Wild-Type) | AKE-72 (compound 5) | < 0.5 nM | |

| Bcr-Abl (T315I Mutant) | AKE-72 (compound 5) | 9 nM | |

| ERK1/2 | GDC-0994 | Potent and selective | |

| Aurora A | Compound 13 | 52.2 ± 8.1 nM | |

| FLT3 | 3-amino-1H-indazol-6-yl-benzamide (compound 4) | 5 nM (EC₅₀) | nih.gov |

| PDGFRα (T674M Mutant) | 3-amino-1H-indazol-6-yl-benzamide (compound 4) | 17 nM (EC₅₀) | nih.gov |

| FLT3 | Benzimidazole-indazole derivative (22f) | 0.941 nM | mdpi.com |

| FLT3 (D835Y Mutant) | Benzimidazole-indazole derivative (22f) | 0.199 nM | mdpi.com |

| TTK | CFI-400936 | 3.6 nM | nih.gov |

| TTK | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | < 10 nM | nih.gov |

| JAK | [2-[6-(2-Ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(4-fluorophenyl)methanone | 35.0 nM | uni-saarland.de |

| RIP2 | GSK583 | 8.0 nM (cellular) | nih.gov |

Beyond kinases, analogs of this compound have been found to modulate the activity of several other key enzymes.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes tryptophan and is implicated in tumor immune evasion. Indazole-based compounds have been identified as IDO1 inhibitors. benthamdirect.comnih.govnih.gov For example, 3-substituted 1H-indazoles have shown potent inhibitory activity, with compounds 121 and 122 having IC₅₀ values of 720 nM and 770 nM, respectively. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibitors are a validated class of anticancer agents. An S-Me l-Cysteine-modified fluoro-largazole analog has demonstrated potent inhibition of several HDAC isoforms, with IC₅₀ values of 0.27 nM (HDAC1), 1.33 nM (HDAC2), 2.33 nM (HDAC3), 0.44 nM (HDAC8), and 23.91 nM (HDAC6).

The main protease (MPro) of SARS-CoV-2 is essential for viral replication. A novel thiazolyl-indazole derivative has been shown to inhibit SARS-CoV-2 MPro with an IC₅₀ of 92.9 μM. nih.gov

Human monoamine oxidase B (hMAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. While direct indazole analogs were not detailed, indole-based inhibitors with high potency and selectivity for MAO-B have been developed from indazole-based hits. nih.gov For example, compound 4e from this indole (B1671886) series showed an IC₅₀ of 0.78 µM for MAO-B. nih.gov

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase involved in a wide range of cellular processes. 1H-indazole-3-carboxamide derivatives have been reported as potent GSK-3β inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov

No specific indazole-based inhibitors of Factor Xa were identified in the reviewed literature.

| Target Enzyme | Compound/Analog Class | IC₅₀ | Reference |

|---|---|---|---|

| IDO1 | 3-substituted 1H-indazole (121) | 720 nM | nih.gov |

| IDO1 | 3-substituted 1H-indazole (122) | 770 nM | nih.gov |

| HDAC1 | S-Me l-Cysteine-modified fluoro-largazole analog | 0.27 nM | |

| HDAC2 | S-Me l-Cysteine-modified fluoro-largazole analog | 1.33 nM | |

| HDAC3 | S-Me l-Cysteine-modified fluoro-largazole analog | 2.33 nM | |

| HDAC8 | S-Me l-Cysteine-modified fluoro-largazole analog | 0.44 nM | |

| HDAC6 | S-Me l-Cysteine-modified fluoro-largazole analog | 23.91 nM | |

| SARS-CoV-2 MPro | Thiazolyl-indazole derivative | 92.9 μM | nih.gov |

| hMAO-B | Indole-based analog from indazole hit (4e) | 0.78 µM | nih.gov |

| GSK-3β | 1H-indazole-3-carboxamide derivative (2) | 4 nM | nih.gov |

| GSK-3β | 1H-indazole-3-carboxamide derivative (4) | 9 nM | nih.gov |

In addition to enzymes, nuclear and cell surface receptors are important targets for therapeutic intervention.

The Cannabinoid Receptor 1 (CB1) is a G protein-coupled receptor involved in a variety of physiological processes. The in vitro CB1 receptor activity of several halogenated indazole synthetic cannabinoid receptor agonists has been examined. Analogs with a fluorine at the 5-position of the indazole core were found to have the lowest EC₅₀ values, indicating high potency.

Glucocorticoid Receptors (GR) are nuclear receptors that mediate the effects of glucocorticoids and are important targets for anti-inflammatory therapies. A series of 5-functionalized indazoles have been reported as GR agonists, with some compounds showing nanomolar affinity for the receptor. nih.gov Additionally, nonsteroidal indazolyl amides have been discovered as exceptionally potent GR agonists. nih.gov

| Target Receptor | Compound/Analog Class | Binding Activity/Selectivity | Reference |

|---|---|---|---|

| Estrogen Receptor β | Fluoroethylated indazole estrogen (FEIE) | 41-fold selective for ERβ over ERα | |

| Estrogen Receptor β | Fluoropropylated indazole estrogen (FPIE) | 17-fold selective for ERβ over ERα | |

| Cannabinoid Receptor 1 | 5-fluoro indazole analogs | Low EC₅₀ values (high potency) | |

| Glucocorticoid Receptor | 5-functionalized indazoles | Nanomolar affinity | nih.gov |

| Glucocorticoid Receptor | Indazolyl amides | Potent agonists | nih.gov |

Cellular Pathway Perturbations Induced by Indazole Derivatives

The molecular interactions of this compound analogs translate into profound effects on cellular pathways, leading to antiproliferative, pro-apoptotic, and anti-inflammatory responses in preclinical models.

A number of studies have demonstrated the potent antiproliferative and apoptosis-inducing effects of indazole derivatives in various cancer cell lines. A series of novel polysubstituted indazoles showed significant antiproliferative activity against human ovarian (A2780) and lung (A549) cancer cell lines, with IC₅₀ values ranging from 0.64 to 17 µM. These compounds were also shown to trigger apoptosis and cause cell cycle arrest.

Another study focused on 1H-indazole-3-amine derivatives reported that compound 6o exhibited a promising inhibitory effect against the chronic myeloid leukemia cell line K562, with an IC₅₀ of 5.15 µM. chemsrc.com This compound was also found to induce apoptosis and affect the cell cycle, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. chemsrc.com

| Compound/Analog Class | Cancer Cell Line | Effect | IC₅₀/GI₅₀ | Reference |

|---|---|---|---|---|

| Polysubstituted indazoles | A2780 (ovarian), A549 (lung) | Antiproliferative, apoptosis induction, cell cycle arrest | 0.64 - 17 µM | |

| 1H-indazole-3-amine derivative (6o) | K562 (chronic myeloid leukemia) | Antiproliferative, apoptosis induction, cell cycle modulation | 5.15 µM | chemsrc.com |

| 1H-indazole-3-amine derivative (6o) | HEK-293 (normal kidney) | Low cytotoxicity | 33.2 µM | chemsrc.com |

Indazole and its derivatives have been shown to possess marked anti-inflammatory activity. nih.gov In one study, indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) significantly inhibited carrageenan-induced paw edema in rats. nih.gov The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov For example, 5-aminoindazole was a potent inhibitor of COX-2 with an IC₅₀ of 12.32 µM. nih.gov The main biological function of TNF-α is to induce inflammation, primarily through the NF-κB and AP-1 signaling pathways. nih.gov Indazole and its derivatives demonstrated a concentration-dependent inhibition of TNF-α. nih.gov

| Compound | Target | Effect | IC₅₀ | Reference |

|---|---|---|---|---|

| Indazole | COX-2 | Inhibition | 23.42 µM | nih.gov |

| 5-aminoindazole | COX-2 | Inhibition | 12.32 µM | nih.gov |

| 6-nitroindazole | COX-2 | Inhibition | 19.22 µM | nih.gov |

| Indazole | TNF-α | Inhibition | - | nih.gov |

| 5-aminoindazole | TNF-α | Inhibition | - | nih.gov |

Antiviral Mechanisms (e.g., HIV, SARS-CoV-2) in In Vitro Models

Analogs of this compound, belonging to the broader class of indazole derivatives, have been investigated for their potential antiviral activities against a range of pathogens, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The mechanisms of action are primarily explored through in vitro models, which allow for a detailed examination of the molecular interactions between the compounds and viral components.

For SARS-CoV-2, research has focused on the inhibition of essential viral enzymes. Notably, novel thiazolyl-indazole derivatives have been evaluated as inhibitors of the SARS-CoV-2 main protease (MPro), an enzyme crucial for viral replication and transcription. nih.govresearchgate.netchemrxiv.org Computational docking and molecular dynamics simulations suggest that these indazole derivatives can bind to the active site of MPro. nih.govchemrxiv.org The binding is often driven by specific molecular interactions, such as π-stacking with key amino acid residues like His41 and S/π interactions with Met49 and Met165. nih.govchemrxiv.org The inhibition of MPro by these compounds disrupts the processing of viral polyproteins, thereby halting the viral life cycle. Experimental evaluation in biochemical assays has confirmed the inhibitory activity of some of these derivatives against MPro. nih.govresearchgate.netchemrxiv.org

In the context of HIV, research into related heterocyclic compounds such as imidazole (B134444) derivatives has provided insights into potential antiviral mechanisms. A primary target for anti-HIV therapies is the viral enzyme reverse transcriptase (RT), which converts the viral RNA genome into DNA. nih.gov Imidazole-based compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These molecules bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity and blocks DNA synthesis. This mechanism has been a cornerstone of highly active antiretroviral therapy (HAART). nih.gov While direct studies on this compound analogs as NNRTIs are emerging, the established activity of structurally similar compounds provides a strong rationale for this mechanistic pathway.

Preclinical In Vitro and In Vivo Model Systems for Efficacy Evaluation

The evaluation of the efficacy of this compound analogs relies on a tiered approach using various preclinical model systems. This process begins with cell-based in vitro assays to determine antiviral activity and cytotoxicity, followed by more complex in vivo models to assess the compound's effects within a living organism.

Target engagement assays are designed to confirm that a compound interacts with its intended molecular target. For instance, in the evaluation of SARS-CoV-2 inhibitors, MPro biochemical assays are utilized to measure the direct inhibition of the enzyme's activity by the test compounds. nih.govresearchgate.netchemrxiv.org Similarly, for potential influenza inhibitors targeting the viral polymerase, a minigenome luciferase reporter assay in HEK293T cells can be used to determine if the compound suppresses the activity of the influenza ribonucleoprotein complex. nih.gov

| Assay Type | Purpose | Example Cell Line(s) | Virus Example(s) | Endpoint Measured |

|---|---|---|---|---|

| MPro Biochemical Assay | Target Engagement | N/A (Cell-free) | SARS-CoV-2 | Enzyme Inhibition (IC50) |

| Minigenome Luciferase Reporter Assay | Target Engagement | HEK293T | Influenza | Luciferase Activity |

| Cytopathic Effect (CPE) Reduction | Phenotypic Screening | MDCK, Vero | Influenza, SARS-CoV-2 | Cell Viability |

| Viral Yield Reduction | Phenotypic Screening | MDCK | Influenza | Viral Titer (e.g., PFU/mL) |

| HIV Replication Assay | Phenotypic Screening | Human T-cells, PBMCs | HIV-1 | Viral RNA/p24 levels (EC50) |

Following promising in vitro results, indazole analogs are advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety in a whole-organism setting. The choice of animal model is critical and depends on the specific virus being studied. nih.gov

For respiratory viruses like influenza and SARS-CoV-2, mouse models are commonly used. nih.govnih.gov For instance, an indazole-containing compound has been shown to effectively decrease the lung viral titer in mice infected with the influenza A virus, demonstrating in vivo efficacy. nih.gov These models allow for the evaluation of key clinical indicators such as viral load in target organs, reduction in disease symptoms, and improvement in survival rates. plos.org

Evaluating anti-HIV drugs presents a greater challenge, as HIV does not effectively replicate in most standard laboratory animals. To overcome this, specialized "humanized" mouse models have been developed. nih.govfrontiersin.orgnih.gov These are typically immunodeficient mice, such as SCID (Severe Combined Immunodeficient) mice, that are engrafted with human cells or tissues. nih.govresearchgate.netbohrium.commdpi.com Models like the hu-HSC (human hematopoietic stem cells) or BLT (bone marrow-liver-thymus) mice are reconstituted with a functional human immune system, allowing for HIV-1 infection, replication, and pathogenesis that mimics aspects of the human disease. frontiersin.org These models are invaluable for the preclinical testing of antiretroviral efficacy in vivo. nih.govbenthamscience.com

While the term "xenograft model" is most frequently associated with cancer research—where human tumors are implanted into immunodeficient mice—the underlying principle of transplanting human tissue into a host animal is the same for creating humanized mice for infectious disease research. nih.govresearchgate.netbohrium.commdpi.com These models are crucial for evaluating how a drug candidate like a this compound analog performs against the virus in the context of a human immune system, providing data that is more translatable to clinical settings. nih.gov Non-human primates, such as macaques infected with Simian Immunodeficiency Virus (SIV), are also used as a model for HIV/AIDS research due to the close similarities in disease progression. nih.gov

| Animal Model | Description | Virus Application | Key Efficacy Readouts |

|---|---|---|---|

| Mouse (Standard) | Standard laboratory mouse strains (e.g., BALB/c). | Influenza, SARS-CoV-2 | Lung viral titer, survival rate, lung index. |

| Humanized Mouse (e.g., BLT) | Immunodeficient mouse engrafted with human hematopoietic stem cells or tissues to create a human immune system. | HIV-1 | Viral load in plasma, preservation of human CD4+ T cells. |

| Non-Human Primate (e.g., Macaque) | Macaques infected with Simian Immunodeficiency Virus (SIV), which is closely related to HIV. | HIV-1 (via SIV) | Plasma viral load, CD4+ T cell counts, disease progression. |

Computational Chemistry and in Silico Modeling in 4 Chloro 5 Fluoro 1h Indazol 3 Amine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Chloro-5-fluoro-1H-indazol-3-amine, this technique is crucial for understanding its interaction with protein targets.

Research on related indazole derivatives has demonstrated their potential to bind to various protein receptors implicated in diseases like cancer. For instance, docking studies on novel indazole derivatives with proteins related to renal cancer (PDB: 6FEW) have shown significant binding energies. nih.gov Similarly, studies on 1-trityl-5-azaindazole derivatives have been conducted against Murine double minutes-2 (MDM2) receptor bind p53 and Peripheral Benzodiazepine Receptor (PBR) cancer proteins. researchgate.netjocpr.com These studies reveal that the indazole nucleus and its substituents form critical interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active sites of these proteins. researchgate.netjocpr.com

For this compound, the amine group at the 3-position and the halogen substituents on the benzene (B151609) ring are expected to play a significant role in defining its binding mode and affinity. The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. The chloro and fluoro groups can participate in halogen bonding and other electrostatic interactions, potentially enhancing binding affinity and selectivity for the target protein. For example, in studies of similar compounds, interactions with amino acids like LEU43, GLN109, and LYS140 have been noted. researchgate.netjocpr.com

| Target Protein | Key Interacting Residues (Example from related compounds) | Interaction Type | Potential Significance |

|---|---|---|---|

| MDM2-p53 | GLN72, HIS73 | Hydrogen Bonding | Anticancer Activity |

| PBR | LEU43, GLN109, ILE141, LYS140 | Hydrogen Bonding, Hydrophobic | Anticancer Activity |

| Renal Cancer-related Protein (6FEW) | Not specified | High Binding Energy | Anticancer Activity |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules over time. This technique complements molecular docking by providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

For a molecule like this compound, MD simulations can validate the binding poses predicted by docking studies. By simulating the complex in a dynamic, solvated environment, researchers can assess the stability of key hydrogen bonds and other interactions. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are often monitored; a stable RMSD over the simulation time suggests a stable binding complex. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of molecules, offering a fundamental understanding of their structure and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be used to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. multidisciplinaryjournals.com DFT studies on related indazole derivatives have been performed using specific basis sets, such as B3LYP/6-31G, to calculate these properties. nih.govmultidisciplinaryjournals.com These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure and how it fits into a protein's active site. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. multidisciplinaryjournals.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms would influence the energies of these orbitals. DFT calculations can precisely determine these energy levels and the resulting energy gap, providing valuable information about the molecule's potential to participate in chemical reactions and biological interactions. nih.govresearchgate.net

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. It helps in predicting the sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the fluorine and chlorine atoms due to their high electronegativity. The hydrogen atoms of the amine group would exhibit a positive potential. This information is invaluable for understanding intermolecular interactions, particularly hydrogen bonding, which is fundamental to ligand-protein recognition. nih.gov

QSAR and Cheminformatics Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed molecules before they are synthesized. researchgate.net

For a series of derivatives based on the this compound scaffold, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with experimentally determined biological activity. mdpi.com This can lead to a mathematical model that helps in designing compounds with improved activity. researchgate.net

Cheminformatics approaches also encompass the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can predict properties like solubility, permeability, and potential toxicity, which are crucial for the development of a successful drug candidate. nih.gov These predictive models help in prioritizing which compounds to synthesize and test, thereby saving time and resources in the drug discovery process.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of substituted indazoles reveals characteristic chemical shifts and coupling patterns for the aromatic and amine protons. For 1H-indazole-3-amine derivatives, the protons on the benzene (B151609) ring typically appear in the aromatic region (δ 6.0-8.0 ppm). The position of these signals is influenced by the electronic effects of the substituents. The amine (NH₂) protons usually present as a broad singlet, and the proton on the indazole nitrogen (NH) can be observed at a lower field (δ 10-13 ppm). nih.gov

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of the carbon atoms in the indazole ring system are diagnostic for the substitution pattern. nih.gov For substituted indazoles, the carbon atoms attached to electronegative atoms like chlorine and fluorine will exhibit characteristic shifts.

Specific, experimentally determined ¹³C NMR data for 4-Chloro-5-fluoro-1H-indazol-3-amine could not be located in the public domain literature. The table below illustrates typical ¹³C NMR chemical shifts for a related indazole structure to provide a general understanding.

Table 1: Example ¹³C NMR Data for a Substituted Indazole Derivative

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C3 | 142.5 |

| C3a | 115.7 |

| C4 | 121.9 |

| C5 | 120.4 |

| C6 | 125.8 |

| C7 | 110.0 |

| C7a | 145.2 |

Note: This data is for illustrative purposes and does not represent this compound.

Mass Spectrometry (MS and HR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS)

In mass spectrometry, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, can offer valuable structural information. For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is crucial for confirming the identity of a newly synthesized compound.

Detailed experimental mass spectrometry and high-resolution mass spectrometry data for this compound are not available in the reviewed literature.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 185.02 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 187.02 | Isotope peak for ³⁷Cl |

Note: This data is predicted and has not been experimentally verified.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an indazole derivative would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amine and the indazole ring, as well as vibrations associated with the aromatic ring and the carbon-halogen bonds. nih.gov

Specific FT-IR spectroscopic data for this compound is not present in the available literature. The following table provides a general guide to the expected absorption bands for an aminoindazole structure.

Table 3: General FT-IR Data for Aminoindazole Compounds

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300-3500 |

| N-H Bend (amine) | 1590-1650 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-Cl Stretch | 600-800 |

| C-F Stretch | 1000-1400 |

Note: These are general ranges and the exact peak positions can vary.

Chromatographic Techniques (e.g., HPLC, GC-MS, TLC) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a compound. bloomtechz.com A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. For indazole derivatives, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is suitable for volatile and thermally stable compounds. While some indazole derivatives can be analyzed by GC-MS, derivatization may be necessary to improve their volatility. researchgate.net The mass spectrometer provides structural information on the separated components.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. The separation is achieved on a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate. The choice of the solvent system (mobile phase) is critical for achieving good separation. For amino-containing compounds, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used. researchgate.net

Detailed experimental conditions and results from HPLC, GC-MS, or TLC analyses for this compound were not found in the surveyed literature. The development of such methods would be a crucial step in the quality control of this compound.

Future Directions and Preclinical Translational Potential of 4 Chloro 5 Fluoro 1h Indazol 3 Amine and Its Derivatives

Strategic Use of 4-Chloro-5-fluoro-1H-indazol-3-amine as a Building Block in Novel Chemical Entity Synthesis

The strategic value of this compound lies in its utility as a versatile building block for constructing complex molecular architectures. The 1H-indazole-3-amine moiety itself is recognized as an effective hinge-binding fragment, crucial for interacting with the ATP-binding site of many protein kinases. nih.gov This makes it a highly sought-after starting point for developing kinase inhibitors.

The synthetic utility is demonstrated by analogous compounds. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an essential intermediate for the HIV-1 capsid inhibitor Lenacapavir, highlights a practical, large-scale synthetic route from inexpensive starting materials. chemrxiv.org This process involves a regioselective bromination followed by heterocycle formation with hydrazine (B178648), a method that could be adapted for this compound. chemrxiv.org

Furthermore, the amino group at the 3-position and the reactive sites on the benzene (B151609) ring allow for diverse chemical modifications. For example, a common synthetic route begins with a substituted fluorobenzonitrile which is then cyclized with hydrazine to form the indazol-3-amine core. nih.gov This core can then undergo further reactions, such as Suzuki coupling, to introduce a wide array of substituents, thereby generating extensive libraries of novel compounds for screening. nih.gov The presence of the chloro and fluoro groups on the indazole ring provides chemists with handles to fine-tune properties like lipophilicity and metabolic stability, which are critical for drug development.

Exploration of Polypharmacology and Multi-Targeting Approaches with Indazole Scaffolds

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important paradigm in drug discovery, especially for complex diseases like cancer. researchgate.net The indazole scaffold is well-suited for developing multi-targeting agents. nih.gov This approach can lead to more effective therapies by simultaneously modulating different disease-related pathways. researchgate.net

A recent study exemplified this potential by synthesizing 65 distinct indazole derivatives and screening them against a panel of 17 solute carrier (SLC) and ATP-binding cassette (ABC) membrane transporters. nih.gov These transporters are often implicated in conditions ranging from neurodegeneration to cancer multidrug resistance. nih.gov The study found that ten of the indazole compounds exhibited cross-target activity against challenging transporter targets, underscoring the scaffold's potential for polypharmacology. nih.gov Such findings highlight a promising avenue for discovering novel lead compounds for previously "undruggable" targets. nih.gov

The intentional design of multi-targeting molecules requires a deep understanding of the structural features that confer promiscuity—the ability to bind to multiple targets—while avoiding interactions with antitargets that could cause adverse effects. researchgate.net Computational methods and structure-based design are key tools in predicting and engineering desired polypharmacological profiles for new indazole-based entities. xjtlu.edu.cn

Innovative Medicinal Chemistry Approaches for Lead Optimization and Candidate Selection

Lead optimization is a critical phase in drug discovery where a promising "hit" compound is chemically refined to improve its efficacy, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.net For derivatives of this compound, several innovative medicinal chemistry strategies are employed.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the indazole core and analyzing the impact on biological activity, chemists can establish clear relationships between chemical structure and pharmacological function. nih.govdanaher.com For example, medicinal chemistry optimization of a series of 3-benzylindazoles led to the identification of potent and selective CDK8 inhibitors with improved potency and oral pharmacokinetics. nih.gov Similarly, a structure-based design approach led to the development of 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov

| Compound Class | Optimization Strategy | Outcome | Target(s) |

| 1,4-disubstituted indazoles | Scaffold morphing & structure-guided design | Potent activators with balanced DMPK properties | Glucokinase (GK) |

| 3-benzylindazoles | High-throughput screening & medicinal chemistry optimization | Improved potency, selectivity, and oral pharmacokinetics | CDK8/CDK19 |

| 1H-indazoles | Structure-based design & computational analysis | Irreversible and mutant-selective inhibitors | EGFR (L858R/T790M) |

This table summarizes medicinal chemistry approaches applied to indazole scaffolds to optimize lead compounds.

Potential for Development of Next-Generation Therapeutic Agents (Preclinical Horizon)

The unique chemical features of the this compound scaffold position it as a foundation for developing next-generation therapeutic agents. Derivatives have shown significant preclinical promise across various disease areas, particularly in oncology.

For instance, a recently designed series of 1H-indazole-3-amine derivatives was evaluated for anticancer activity. nih.gov One compound, 6o , demonstrated a potent inhibitory effect against the K562 chronic myeloid leukemia cell line (IC₅₀ = 5.15 µM) and showed high selectivity, being significantly less toxic to normal cells (HEK-293, IC₅₀ = 33.2 µM). nih.gov Further studies confirmed that this compound induces apoptosis and affects the cell cycle, suggesting it could be a promising scaffold for developing effective and low-toxicity anticancer agents. nih.gov

Other research has identified indazole derivatives as potent inhibitors of Pim kinases, a family of enzymes involved in cancer cell survival and proliferation. nih.gov Fragment-based optimization led to compounds with picomolar potency and good in vivo stability, marking them as strong lead candidates for further development. nih.gov The potential to tackle challenging targets like membrane transporters also opens new avenues for treating neurodegenerative diseases and overcoming cancer drug resistance. nih.gov As these and other indazole-based compounds advance through preclinical testing, they hold the promise of becoming novel, targeted therapies for a range of difficult-to-treat diseases.

Intellectual Property and Patent Landscape Surrounding 4 Chloro 5 Fluoro 1h Indazol 3 Amine and Indazole Based Research

Analysis of Patent Trends for Indazole Derivatives in Medicinal Chemistry

The patenting of indazole derivatives has seen consistent activity, driven by their wide range of biological activities. nih.govresearchgate.net An analysis of patents filed between 2013 and 2017 alone identified 42 patents centered on the therapeutic applications of the indazole scaffold, highlighting the sustained interest in this heterocyclic system. nih.govresearchgate.net

A dominant trend in the patent literature is the development of indazole derivatives as protein kinase inhibitors for oncology. nih.govrsc.orgresearchgate.net Numerous patents protect compounds targeting a variety of kinases involved in cancer progression, such as Aurora kinases, and receptor tyrosine kinases like c-Met. researchgate.nettandfonline.comnih.gov This focus is unsurprising given that several approved anticancer drugs, including Axitinib and Pazopanib, feature the indazole core. rsc.org

Beyond cancer, patent activity for indazole derivatives is prominent in several other therapeutic areas:

Anti-inflammatory agents : Compounds targeting inflammatory pathways continue to be a significant area of patenting. nih.govresearchgate.net

Neurological disorders : Patents describe indazole derivatives for conditions like neurodegeneration, leveraging different mechanisms of action. nih.govconsensus.app

Infectious diseases : There is also a smaller yet notable number of patents for indazole-based antibacterial and antifungal agents. tandfonline.com

The structural diversity within these patents is vast, with claims often covering a broad genus of substituted indazoles to maximize protection. This trend underscores the versatility of the indazole scaffold, which can be chemically modified to interact with a wide array of biological targets. researchgate.net

Table 1: Key Therapeutic Areas for Patented Indazole Derivatives (2013-2017)

| Therapeutic Area | Primary Mechanism/Target | Representative Patent Assignees |

|---|---|---|

| Oncology | Protein Kinase Inhibition (e.g., c-Met, Aurora) | Bayer, Nerviano, Pfizer |

| Inflammation | Wnt Signaling Pathway Modulation | Samumed LLC |

| Neurological Disorders | α7 Nicotinic Acetylcholine Receptor Modulation | - |

| Infectious Diseases | Antibacterial, Antifungal Activity | Actelion, Whitehead Institute |

Key Patent Families Highlighting Halogenated Indazole Scaffolds in Drug Discovery

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Consequently, many patent families for indazole derivatives feature halogen substitutions, including chlorine and fluorine, similar to the pattern in 4-Chloro-5-fluoro-1H-indazol-3-amine.

These halogenated indazoles are frequently claimed in patents for kinase inhibitors. The halogens can form specific interactions within the ATP-binding pocket of kinases, enhancing potency and selectivity. For instance, patents from major pharmaceutical companies describe various chloro- and fluoro-substituted indazoles for the treatment of hyperproliferative diseases. google.comgoogle.com

Key patent families often revolve around a core halogenated indazole scaffold with variations at different positions to cover a wide range of chemical space. For example, a patent might claim a primary scaffold and then list numerous possible substituents, including different alkyl, aryl, and heterocyclic groups, to ensure broad protection. This approach is evident in patents covering inhibitors for targets like Aurora kinases and others involved in cell cycle regulation. researchgate.netnih.gov

Table 2: Examples of Patented Halogenated Indazole Scaffolds

| Patent/Applicant | Halogen Substitution Pattern | Therapeutic Target/Indication |

|---|---|---|

| Pfizer | Chloro- and fluoro-substituted indazoles | Kinase inhibitors for cancer |

| Nerviano Medical Systems | 5-chloro-indazole derivatives | Kinase inhibitors for cancer |

| Various | 5-fluoro-1H-indazole derivatives | Cannabinoid (CB)1 receptor binding activity |

Implications of Existing Patents on Future Research and Development Pathways

The extensive patenting of indazole derivatives has significant implications for future research and development. The crowded patent landscape, particularly in oncology, presents both challenges and opportunities for innovators.

Challenges:

Freedom to Operate: The dense web of existing patents requires careful navigation to avoid infringement. Researchers must design novel compounds that are structurally distinct from previously claimed scaffolds.

"Evergreening" Strategies: Originator companies may employ life-cycle management strategies, such as patenting new formulations, metabolites, or combinations of existing drugs, to extend their market exclusivity and potentially delay generic competition. ajmc.com

Opportunities:

Targeting Novel Biology: While much of the focus has been on well-established targets like kinases, there is an opportunity to explore the potential of indazole derivatives against novel biological targets and in less-explored therapeutic areas.

Improving on Existing Scaffolds: Existing patents can serve as a foundation for developing next-generation drugs with improved properties, such as enhanced selectivity, better safety profiles, or improved pharmacokinetic properties.

Combination Therapies: There is potential for developing novel therapies that combine patented indazole derivatives with other agents to achieve synergistic effects or overcome drug resistance.

The intellectual property landscape effectively channels research towards true innovation, pushing scientists to develop compounds that offer a clear improvement over the current state of the art.

Academic Contributions to the Patent Literature in Indazole Chemistry

Academic institutions are increasingly active in the patenting of novel chemical entities, and indazole chemistry is no exception. Universities and research foundations are significant contributors to the intellectual property landscape, often patenting early-stage discoveries that can then be licensed to pharmaceutical companies for further development.

Examples of academic patenting in this area include:

The University of Utah Research Foundation has patented indazole analogs that target the Wnt signaling pathway, which is implicated in diseases like cancer. tandfonline.com

The University Health Network has patented indazole derivatives with potent activity against specific kinases, demonstrating the role of academic research in identifying novel anticancer agents. tandfonline.com

Furthermore, the line between academic and industrial research is becoming increasingly blurred, with a growing number of academic-industrial collaborations. acs.orgnih.gov These partnerships leverage the innovative research environment of academia with the resources and development expertise of the pharmaceutical industry. nih.govdoi.org Such collaborations often result in co-authored patents and publications, accelerating the translation of basic scientific discoveries into new medicines. This trend suggests that academic research will continue to be a vital source of innovation and new intellectual property in the field of indazole-based drug discovery. acs.org

常见问题

Q. What are the optimal methods for synthesizing 4-Chloro-5-fluoro-1H-indazol-3-amine with high purity and yield?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including condensation, halogenation, and amine functionalization. To optimize purity and yield:

- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, reaction time, stoichiometry) and identify critical factors .

- Employ HPLC or GC-MS for real-time monitoring of intermediates and byproducts .

- Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures high purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography resolves the 3D structure, including halogen bonding and hydrogen-bonding networks (e.g., as demonstrated for analogous pyrazole derivatives) .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent positions and electronic environments. Fluorine’s electronegativity causes distinct shifts in ¹⁹F NMR .

- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What experimental strategies are recommended to assess the compound’s solubility and stability under varying conditions?

Methodological Answer:

- LogP calculations (e.g., via ACD/Labs or ChemAxon software) predict lipophilicity, critical for solubility in biological assays .

- Accelerated stability studies (e.g., exposure to heat, light, or humidity) combined with HPLC-UV quantify degradation products .

- Use buffered solutions (pH 1–12) to study pH-dependent stability .

Advanced Research Questions

Q. How can computational tools guide the design of derivatives or reaction pathways for this compound?

Methodological Answer:

- Density Functional Theory (DFT) calculates reaction energetics, transition states, and substituent effects on reactivity (e.g., fluorine’s electron-withdrawing impact) .

- Machine learning (ML) models trained on reaction databases (e.g., Reaxys) predict feasible synthetic routes or bioactivity .

- Molecular docking screens derivatives against target proteins (e.g., kinases) to prioritize synthesis .

Q. How should researchers address contradictions between experimental data and theoretical predictions for this compound?

Methodological Answer:

- Statistical validation : Apply ANOVA to compare computational predictions (e.g., DFT-calculated reaction yields) with experimental results .

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) or kinetic isotope effects to probe reaction pathways .

- Sensitivity analysis in simulations identifies parameters (e.g., solvent polarity) causing discrepancies .

Q. What advanced techniques elucidate the reaction mechanisms involving this compound in catalytic systems?

Methodological Answer:

Q. How can researchers design experiments to evaluate the compound’s toxicity or environmental impact?

Methodological Answer:

- In vitro assays : Use HepG2 cells for cytotoxicity screening and Ames tests for mutagenicity .

- Ecotoxicity models : Apply quantitative structure-activity relationship (QSAR) tools like ECOSAR to predict environmental persistence .

- Metabolite identification : LC-MS/MS detects oxidative or hydrolytic degradation products in simulated environmental conditions .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Methodological Answer:

- Polymorphism risks : Screen solvents (e.g., DMSO vs. EtOAc) to control crystal packing .

- Cryocrystallography resolves disorder caused by fluorine’s small atomic radius .

- Hirshfeld surface analysis visualizes intermolecular interactions guiding crystal formation .

Q. How can researchers investigate the compound’s interactions with biological targets at the molecular level?

Methodological Answer:

Q. What methodologies validate the reproducibility of synthetic protocols for this compound across labs?

Methodological Answer:

- Round-robin testing : Collaborate with multiple labs to replicate synthesis under standardized conditions .

- Process Analytical Technology (PAT) : Implement inline sensors (e.g., FTIR probes) for real-time quality control .

- Open-source data sharing : Publish raw NMR, HPLC, and crystallographic data in repositories like Zenodo .

Q. Tables for Key Data

| Property | Method | Typical Results | Reference |

|---|---|---|---|

| Melting Point | DSC | 180–185°C (decomposition observed) | |

| LogP | Computational Prediction | 2.1 (indicating moderate lipophilicity) | |

| ¹⁹F NMR Shift | Bruker AVANCE 500 MHz | -115 ppm (vs. CFCl3) | |

| Crystal System | X-ray Diffraction | Monoclinic, space group P2₁/c |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。